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molecular formula C6H5Cl2N B1591532 2-Chloro-6-(chloromethyl)pyridine CAS No. 78846-88-5

2-Chloro-6-(chloromethyl)pyridine

Cat. No. B1591532
M. Wt: 162.01 g/mol
InChI Key: VHKDPJQJCMVQFZ-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

MS (ESI) 162, 164, 166 (M+H)+, Cl2 pattern. Prepared from 6-chloro-2-picoline and NCS in place of NBS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCl.[Cl:3][C:4]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][CH:5]=1.C1C(=O)N([Cl:18])C(=O)C1>>[Cl:18][CH2:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:3])[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC(=N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC1=NC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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